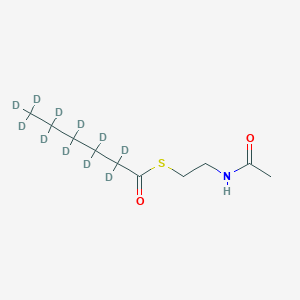![molecular formula C6H14Cl2N2O B1408590 2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride CAS No. 1416323-26-6](/img/structure/B1408590.png)
2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride
Übersicht
Beschreibung
2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride is a chemical compound with the CAS Number: 1416323-26-6 . It has a molecular weight of 201.1 and its IUPAC name is 2-oxa-5,8-diazaspiro[3.5]nonane dihydrochloride .
Molecular Structure Analysis
The InChI code for 2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride is 1S/C6H12N2O.2ClH/c1-2-8-6(3-7-1)4-9-5-6;;/h7-8H,1-5H2;2*1H . This code provides a specific representation of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Pharmacological Activity of Heterocyclic Systems
Heterocyclic compounds, such as 1,3,4-thiadiazole and oxadiazole derivatives, are known for their broad pharmacological potential. These compounds can be modified chemically to possess diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The 1,3,4-oxadiazole cycle, in particular, is a bioisostere for carboxylic, amide, and ester groups, which contributes to enhancing pharmacological activity by facilitating hydrogen bonding interactions with various enzymes and receptors. This suggests that compounds like 2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride could potentially be explored for similar pharmacological applications, given their structural similarities with heterocyclic systems known for significant biological activity (Lelyukh, 2019).
Neuroprotection against Chemotherapy-Induced Peripheral Neuropathy
The sigma-1 receptor has emerged as a novel target for neuroprotection against chemotherapy-induced peripheral neuropathy, a common neurological complication in cancer therapy. Given the role of various heterocyclic compounds in modulating sigma-1 receptor activity, there is potential for compounds like 2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride to be investigated for similar neuroprotective effects. This would be particularly relevant in the context of treatments involving platinum-based chemotherapeutics, where peripheral neuropathy is a dose-limiting toxicity (Bruna & Velasco, 2018).
Stability and Environmental Fate of Veterinary Medicines
The stability of veterinary medicines like Oxyclozanide under various conditions, including oxidative and photolytic degradation, is crucial for understanding their environmental fate and impact. Research in this area involves the development of analytical methods for assessing the degradation behavior of these compounds. Such studies could provide a template for investigating the stability and environmental transformation of complex heterocyclic compounds, including 2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride, thereby aiding in the assessment of their environmental risks and behavior (Saad et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-oxa-5,8-diazaspiro[3.5]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-2-8-6(3-7-1)4-9-5-6;;/h7-8H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNILDKOUAISEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CN1)COC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride | |
CAS RN |
1416323-26-6 | |
| Record name | 2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)



![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)







